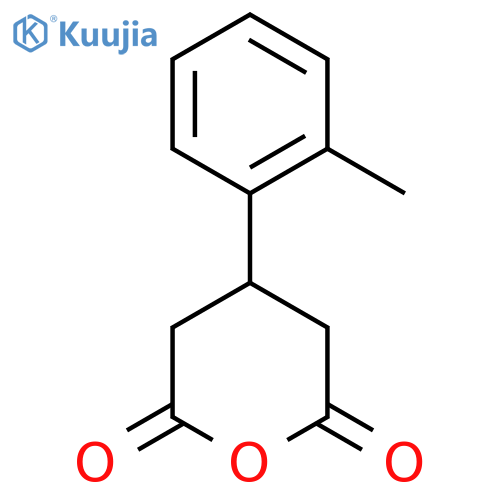Cas no 444102-54-9 (4-(2-methylphenyl)oxane-2,6-dione)

444102-54-9 structure
商品名:4-(2-methylphenyl)oxane-2,6-dione
4-(2-methylphenyl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylphenyl)oxane-2,6-dione
- SCHEMBL657344
- QLBISGTXZJYPQE-UHFFFAOYSA-N
- 444102-54-9
- EN300-1833219
- 3-(2-methylphenyl)glutaric anhydride
-
- インチ: 1S/C12H12O3/c1-8-4-2-3-5-10(8)9-6-11(13)15-12(14)7-9/h2-5,9H,6-7H2,1H3
- InChIKey: QLBISGTXZJYPQE-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C2C=CC=CC=2C)CC1=O)=O
計算された属性
- せいみつぶんしりょう: 204.078644241g/mol
- どういたいしつりょう: 204.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(2-methylphenyl)oxane-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833219-0.25g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-5.0g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1833219-1.0g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1833219-10g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 10g |
$4667.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-0.1g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-1g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-5g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 5g |
$3147.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-0.5g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-0.05g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1833219-2.5g |
4-(2-methylphenyl)oxane-2,6-dione |
444102-54-9 | 2.5g |
$2127.0 | 2023-09-19 |
4-(2-methylphenyl)oxane-2,6-dione 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
444102-54-9 (4-(2-methylphenyl)oxane-2,6-dione) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
